molecular formula C9H10N2O B12116485 Acetonitrile, 2-[(3-methoxyphenyl)amino]- CAS No. 28354-26-9

Acetonitrile, 2-[(3-methoxyphenyl)amino]-

Cat. No.: B12116485
CAS No.: 28354-26-9
M. Wt: 162.19 g/mol
InChI Key: MJYOZZOFOPMAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves various methods, including nucleophilic aromatic substitution (SNAr) reactions. For example, it can be prepared by reacting 3-methoxyaniline with acetonitrile in the presence of a base.

    Reaction Conditions: The reaction typically occurs under mild conditions, and the choice of base and solvent influences the yield and selectivity.

    Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or small-scale settings.

  • Chemical Reactions Analysis

      Reactivity: Acetonitrile, 2-[(3-methoxyphenyl)amino]- can undergo various reactions, including

      Common Reagents and Conditions: Reagents like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and solvents like DMF (dimethylformamide) are commonly used.

      Major Products: The major products depend on the specific reaction conditions and substituents present.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: May serve as a precursor for bioactive compounds.

      Medicine: Investigated for potential pharmaceutical applications.

      Industry: Limited industrial applications due to its specialized nature.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific use. It may interact with cellular receptors, enzymes, or other biomolecules.
    • Further research is needed to elucidate its precise targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other aromatic nitriles or substituted anilines.

      Uniqueness: The combination of the methoxy group and the cyano group in the ortho position makes this compound distinct.

    Properties

    IUPAC Name

    2-(3-methoxyanilino)acetonitrile
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H10N2O/c1-12-9-4-2-3-8(7-9)11-6-5-10/h2-4,7,11H,6H2,1H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MJYOZZOFOPMAAG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=CC(=C1)NCC#N
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H10N2O
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID901296673
    Record name 2-[(3-Methoxyphenyl)amino]acetonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID901296673
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    162.19 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    28354-26-9
    Record name 2-[(3-Methoxyphenyl)amino]acetonitrile
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=28354-26-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-[(3-Methoxyphenyl)amino]acetonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID901296673
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.